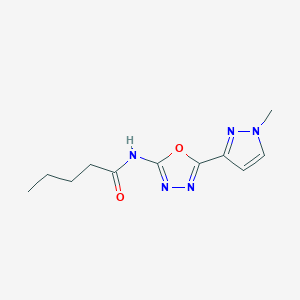

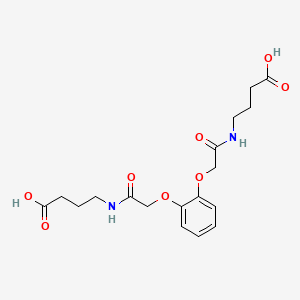

![molecular formula C16H15F3N4O2S B2879376 N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1396885-39-4](/img/structure/B2879376.png)

N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide” is a compound that has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . Another method involved the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis. For instance, it has been synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids . Another reaction involved the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a light yellow solid with a melting point of 93–96°C . The ionization potential of a similar molecule is 9.15 eV .Scientific Research Applications

- Researchers have synthesized NNN pincer palladium(II) complexes using ligands derived from this compound . These complexes exhibit efficient catalytic activity in the Heck coupling of aryl bromides with styrenes. The use of these palladium catalysts allows for the synthesis of various styrenes in moderate to high yields.

- Computational studies, such as molecular docking, can explore the binding interactions of this compound with biological targets. Investigating its potential as a drug candidate against specific diseases (e.g., antileishmanial or antimalarial) could provide valuable insights .

- Derivatives of this compound have been evaluated for their antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were tested against different cell lines, including MCF-7 and CaCo-2 . Further exploration of its anticancer properties is warranted.

- Compounds derived from this structure, such as 6d and 6k, have shown herbicidal activity. Introduction of CF3 or F to the ortho-positions of the benzene ring significantly improved their weed control spectrum .

- Researchers have explored the biological activity of compounds related to this structure. Investigating their effects on specific cellular processes, enzymatic pathways, or receptors could reveal novel applications .

- Beyond palladium, other transition metals (e.g., manganese, iron, cobalt, nickel, and zinc) could form pincer-ligated complexes with this compound. These complexes may find applications in various chemical reactions, including catalysis and organic transformations .

Catalysis and Organometallic Chemistry

Molecular Docking Studies

Antitumor Potential

Herbicidal Activity

Biological Evaluation

Transition Metal Complexes

Future Directions

properties

IUPAC Name |

2-methoxy-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2S/c1-25-10-13(24)23(9-8-22-7-3-6-20-22)15-21-14-11(16(17,18)19)4-2-5-12(14)26-15/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMALVCAZTBTWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)